5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol
Overview
Description
The compound “5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol” is a complex organic molecule that contains several functional groups including a methoxy group, a phenol group, a 1,2,4-oxadiazole ring, and a methylpyridine ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, the oxadiazole ring could be formed via a cyclization reaction, and the methylpyridine ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenol group could undergo electrophilic aromatic substitution, the oxadiazole ring could participate in nucleophilic substitution reactions, and the methylpyridine ring could undergo deprotonation to form a nucleophilic carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and phenol groups could increase its polarity and potentially its solubility in water. The oxadiazole and methylpyridine rings could contribute to its aromaticity and stability .Mechanism of Action
Target of Action
Similar compounds have been found to target theH+/K±ATPase , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs treating conditions like peptic ulcers and gastroesophageal reflux disease .
Mode of Action
They selectively enter gastric parietal cells and transform into active metabolites. These metabolites form covalent disulfide bonds with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme and suppressing gastric acid secretion .
Biochemical Pathways
The inhibition of the H+/K±ATPase disrupts the final step in gastric acid production, reducing the acidity of the stomach’s contents . This can affect various biochemical pathways, particularly those involving the digestion and absorption of nutrients.
Pharmacokinetics
Similar compounds are generally well-absorbed in the stomach and metabolized in the liver . Their bioavailability can be influenced by factors such as dosage form, administration route, and patient-specific variables.
Result of Action
The primary result of the compound’s action is the suppression of gastric acid secretion . This can alleviate symptoms associated with excess stomach acid, such as heartburn and indigestion. It may also promote the healing of gastric and duodenal ulcers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol. For instance, the compound’s stability may be affected by storage conditions . Its efficacy can also be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, depending on its biological activity, it could potentially be toxic or harmful if ingested, inhaled, or in contact with skin .
Future Directions
Properties
IUPAC Name |
5-methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-4-3-7-16-13(9)14-17-15(21-18-14)11-6-5-10(20-2)8-12(11)19/h3-8,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGQSSUJCNTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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